molecular formula C14H10 B048595 Anthracene-D10 CAS No. 1719-06-8

Anthracene-D10

Cat. No.: B048595
CAS No.: 1719-06-8
M. Wt: 188.29 g/mol
InChI Key: MWPLVEDNUUSJAV-LHNTUAQVSA-N
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Mechanism of Action

Target of Action

Anthracene-D10, also known as 1,2,3,4,5,6,7,8,9,10-Decadeuterioanthracene , is primarily used as an internal standard in the analysis of various compounds It interacts with the analytical instruments used in the detection and quantification of other substances, thereby serving as a reference point or control in these analyses .

Mode of Action

The mode of action of this compound is based on its physical and chemical properties. It has a unique mass due to the presence of deuterium atoms , which allows it to be distinguished from other compounds in mass spectrometry analyses . This makes it valuable in analytical chemistry, where it is used as an internal standard to ensure the accuracy and reliability of results .

Biochemical Pathways

Its primary role is in analytical applications, where it aids in the detection and quantification of other substances .

Pharmacokinetics

It is primarily used in laboratory settings for analytical purposes .

Result of Action

The main result of this compound’s action is the accurate and reliable quantification of other substances in analytical chemistry . By serving as an internal standard, it helps ensure that the results of analyses are accurate and reproducible.

Action Environment

The action of this compound is influenced by the conditions of the analytical methods in which it is used. Factors such as the type of instrument, the specific settings used, and the nature of the sample being analyzed can all impact its effectiveness as an internal standard . It is also worth noting that this compound is a stable compound and can be stored and used under a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthracene-D10 is synthesized through the deuteration of anthracene. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated solvents under specific conditions. One common method involves heating anthracene in the presence of deuterium gas at elevated temperatures and pressures to facilitate the exchange reaction .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography to isolate the deuterated product .

Chemical Reactions Analysis

Types of Reactions: Anthracene-D10 undergoes various chemical reactions similar to non-deuterated anthracene, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate, chromium trioxide, sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Comparison with Similar Compounds

Uniqueness of Anthracene-D10: this compound’s uniqueness lies in its deuterium content, which provides enhanced stability and distinct mass spectrometric properties. This makes it an invaluable tool in analytical chemistry for accurate quantification and tracing studies .

Properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decadeuterioanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPLVEDNUUSJAV-LHNTUAQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=CC=CC3=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C3C(=C(C(=C(C3=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052684
Record name (2H10)Anthracene
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Molecular Weight

188.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1719-06-8
Record name Anthracene-d10
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1719-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (2H10)Anthracene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H10)Anthracene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H10]anthracene
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Synthesis routes and methods I

Procedure details

An anthracene reducing solution is prepared as described in Example 1. A transparent film of Teflon® FEP measuring 2 cm×10 cm×2 mil thick is immersed in the anthracene/DMF bath for 5 min and Pd seeded and an electroless Cu film is deposited as described in Example 1.
[Compound]
Name
Teflon® FEP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
anthracene DMF
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Cu
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0 (± 1) mol
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reactant
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Name
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0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A KAn solution is prepared as described in Example 20. The monoglyme is allowed to evaporate and the solid potassium anthracide complex collected. The melting point of the potassium anthracide crystals is >300° C. The dark-blue crystals turn white on exposure to air as a result of the radical-anion oxidation. Potassium anthracene salt is added to a solution of anhydrous NMP to give a 0.05M anthracene radical-anion solution resulting in the characteristic deep blue-black coloration of the solution. The KAn is stable in NMP. A sample of PTFE is treated in this bath and Pd seeded and electroless Cu subsequently plated as described in Example 17 with similar results.
Quantity
0 (± 1) mol
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Potassium anthracene salt
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Synthesis routes and methods III

Procedure details

An anthracene reducing solution is prepared as described in Example 1. A film of HBF-430 (polychlorotrifluorethylene with filler) measuring 2 cm×10 cm×2 mil thick is immersed in the anthracene/DMF bath for 3 minutes and Pd seeded and an electroless Cu film is deposited as described in Example 1.
Name
anthracene DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cu
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0 (± 1) mol
Type
reactant
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Name
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0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 9-bromoanthracene (0.67 g, 2.6 mmol, 1.2 eq) in dry Et2O (13 mL) under N2 was cooled to −30° C. and nBuli (1.6 M in hexane, 1.6 mL, 2.6 mmol, 1.2 eq) was added dropwise. The solution was stirred for 20 min. at −30° C. followed by dropwise addition of ZnCl2 (0.50 M in THF, 5.2 mL, 2.6 mmol, 1.2 eq). The reaction was stirred and warmed to RT over 30 min. The volatiles were removed under N2 purge and the residue was redissolved in 3:1 THF/NMP (11 mL). The MOM-protected bromophenol (2.2 mmol, 1.0 eq) and Pd(PtBu3)2 (22 mg, 44 μmol, 4 mol %) were added and the reaction was heated to 100° C. for 2 h. The reaction was cooled to RT and the THF was removed. The residue was diluted with CH2Cl2, washed with 1 M HCl, and dried over Na2SO4. The crude material was purified by flash chromatography.
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
2.2 mmol
Type
reactant
Reaction Step Two
Quantity
22 mg
Type
catalyst
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0 (± 1) mol
Type
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Reaction Step Three
Name
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5.2 mL
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthracene-D10
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Anthracene-D10
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Anthracene-D10
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Anthracene-D10
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Customer
Q & A

Q1: What is the molecular formula and weight of anthracene-D10?

A1: this compound has a molecular formula of C14D10 and a molecular weight of 190.28 g/mol.

Q2: How does deuteration at the 9,10 positions of anthracene impact its reactivity?

A2: The Na/D2O/THF system effectively facilitates the perdeuteration of this compound and 9,10-dibromoanthracene at the 9,10 positions, resulting in the formation of 9,10-dihydro-9,10-d2-anthracene-D10 and 9,10-dihydro-9,9,10,10-d4-anthracene, respectively [].

Q3: What spectroscopic techniques are commonly employed to study this compound?

A3: Researchers frequently utilize various spectroscopic methods to investigate this compound, including:

  • Infrared (IR) spectroscopy: IR spectra of this compound have been recorded in both gas [] and solid states [, , ], providing insights into its vibrational modes and molecular structure.
  • Raman spectroscopy: Raman spectroscopy, particularly in conjunction with polarized light [], helps identify and assign vibrational modes in this compound crystals.
  • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR, including both 1H and 2D NMR [] and deuteron NMR [, , ], has been employed to analyze molecular dynamics, electron spin distribution, and orientational order in this compound.
  • Fluorescence Spectroscopy: The fluorescence spectra of this compound provide information about its electronic structure and vibrational frequencies in both ground and excited states [, , ].

Q4: What are the applications of this compound in material science?

A4: this compound serves as a valuable tool in material science research, particularly in the study of liquid crystals. Its use as a probe molecule in deuteron NMR studies helps characterize the orientational order and phase transitions of liquid crystalline systems [, , ].

Q5: How does this compound behave as a solute in liquid crystals?

A5: Studies examining the behavior of this compound as a solute in various liquid crystals have revealed valuable information:

  • This compound exhibits distinct order parameters in different liquid crystalline phases, such as smectic A and smectic E [].
  • The orientational order parameters of this compound in nematic solvents are influenced by both temperature and pressure [].
  • The partitioning of this compound between the aromatic and aliphatic regions of liquid crystal solvents changes with temperature and phase [].

Q6: Are there any known catalytic properties or applications of this compound?

A6: While the provided research doesn't focus on catalytic properties, this compound's role in electron-transfer ionization in MALDI-MS [] suggests its potential involvement in electron transfer processes, which could be relevant in certain catalytic contexts.

Q7: How is this compound utilized in environmental science?

A7: this compound serves as a valuable tool in environmental science for:

  • Internal Standard: It is frequently employed as an internal standard in analytical techniques like GC-MS to quantify other PAHs in environmental samples like mineral water [, ] and sediments [].
  • Photodegradation Studies: Its use in studying the photodegradation of PAHs under various conditions, including UV light and sunlight, helps understand the fate of these pollutants in the environment [].

Q8: What analytical methods are employed for detecting and quantifying this compound?

A8: Gas chromatography-mass spectrometry (GC-MS) is the primary method for analyzing this compound [, , , , , , ]. This technique allows for the separation and precise identification of this compound in complex mixtures.

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